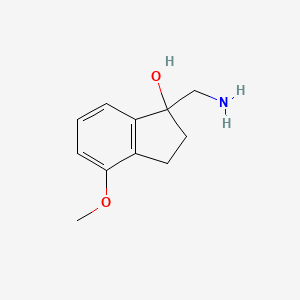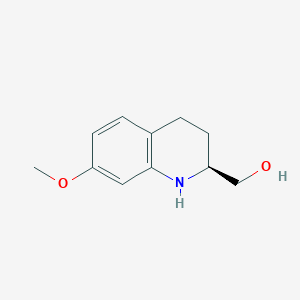
(S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol typically involves asymmetric synthesis techniques. One common method is the reduction of the corresponding ketone using chiral catalysts to ensure the desired stereochemistry . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding quinoline derivative.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, more saturated tetrahydroquinoline compounds, and substituted methoxy derivatives .
Aplicaciones Científicas De Investigación
(S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, influencing their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- ®-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol
- 7-methoxy-1,2,3,4-tetrahydroquinoline
- 2-methyl-7-methoxy-1,2,3,4-tetrahydroquinoline
Uniqueness
(S)-(7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)methanol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its racemic or other enantiomeric forms . This makes it valuable in asymmetric synthesis and chiral drug development .
Propiedades
Fórmula molecular |
C11H15NO2 |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
[(2S)-7-methoxy-1,2,3,4-tetrahydroquinolin-2-yl]methanol |
InChI |
InChI=1S/C11H15NO2/c1-14-10-5-3-8-2-4-9(7-13)12-11(8)6-10/h3,5-6,9,12-13H,2,4,7H2,1H3/t9-/m0/s1 |
Clave InChI |
RKWYRSYHLXKGON-VIFPVBQESA-N |
SMILES isomérico |
COC1=CC2=C(CC[C@H](N2)CO)C=C1 |
SMILES canónico |
COC1=CC2=C(CCC(N2)CO)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



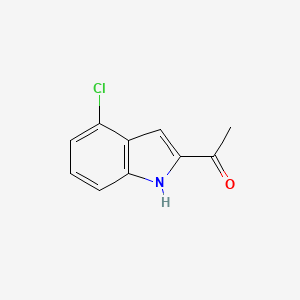
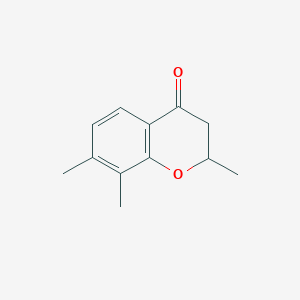
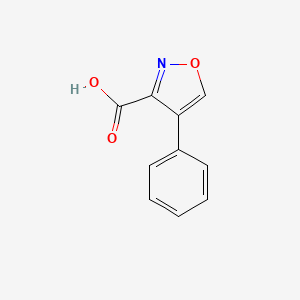
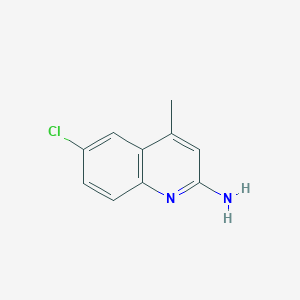

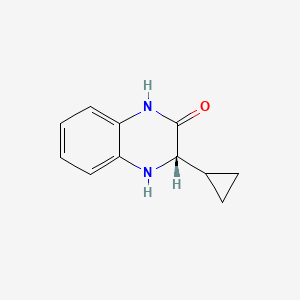
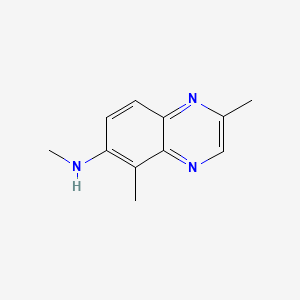
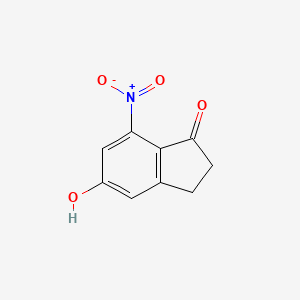
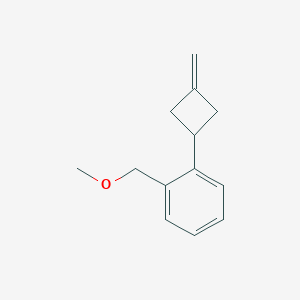

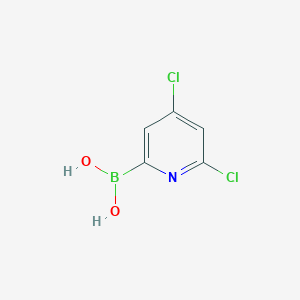
![4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11904899.png)
